N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound belongs to the acetohydrazide class, characterized by a hydrazide backbone linked to a substituted 1,2,4-triazole moiety and a chloronitrobenzylidene group. Its structure comprises:
- Hydrazide core: Provides a flexible scaffold for functionalization.
- 1,2,4-Triazole ring: Substituted with 4-chlorophenyl (C6H4Cl) and 4-methylphenyl (C6H4CH3) groups at positions 5 and 4, respectively. The sulfanyl (-S-) group at position 3 connects to the acetohydrazide chain .
- Chloronitrobenzylidene group: An (E)-configured imine group derived from 2-chloro-5-nitrobenzaldehyde, enhancing electronic and steric properties .
Properties
CAS No. |
303105-45-5 |
|---|---|
Molecular Formula |
C24H18Cl2N6O3S |
Molecular Weight |
541.4 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H18Cl2N6O3S/c1-15-2-8-19(9-3-15)31-23(16-4-6-18(25)7-5-16)29-30-24(31)36-14-22(33)28-27-13-17-12-20(32(34)35)10-11-21(17)26/h2-13H,14H2,1H3,(H,28,33)/b27-13+ |
InChI Key |
OYIBKPQGRZBZSR-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the sulfanyl group, and finally the formation of the hydrazide linkage. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or to convert double bonds to single bonds.
Substitution: Aromatic substitution reactions can be used to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its various functional groups allow for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its stability and reactivity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several derivatives (Table 1), differing in substituents on the triazole ring, benzylidene group, or hydrazide chain. Key comparisons are outlined below:
Table 1: Structural Comparison of Analogous Compounds
Key Observations:
Triazole Modifications: Replacement of the 4-methylphenyl group with ethyl (e.g., CAS 303105-42-2) reduces steric bulk but may affect binding affinity .
Benzylidene Group Variations :
- The 2-chloro-5-nitro substitution in the target compound introduces strong electron-withdrawing effects, contrasting with 4-nitro () or halogen-only (e.g., 4-Cl, 3-F) derivatives .
- Fluorine substitution (e.g., 3-FC6H4) may improve metabolic stability compared to nitro groups .
Core Heterocycle Replacement :
- Substitution of triazole with a purine ring () introduces hydrogen-bonding capabilities, altering pharmacokinetic properties.
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
*Data from analogous compound in .
Insights:
- The target compound’s higher molecular weight and nitrogen content (15.50%) suggest greater polarity compared to derivatives with methoxy or alkyl groups .
- Aromatic proton signals in NMR (e.g., δ 6.80–7.50 ppm) are consistent across analogs, confirming the stability of the benzylidene and triazole motifs .
Computational Similarity Analysis
- Tanimoto Index : Compounds with >70% similarity often share biological targets . Derivatives like 488709-19-9 () may exhibit comparable activity to the target compound due to shared triazole and nitro groups.
- Fragmentation Patterns : LC-MS/MS-based molecular networking () could cluster these compounds based on sulfanyl-acetohydrazide fragmentation (e.g., m/z 137, 125 ).
Biological Activity
The compound N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with a hydrazine derivative in the presence of appropriate catalysts. The following general steps outline the synthesis:
- Formation of Hydrazone : The aldehyde reacts with hydrazine to form a hydrazone intermediate.
- Thioether Formation : This intermediate undergoes further reaction with a triazole derivative containing a thiol group to yield the final product.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example:
- In vitro Studies : Research demonstrated that derivatives of triazole-thioether compounds showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | S. aureus | 18 |
| Similar Triazole Derivative | E. coli | 16 |
Cytotoxic Activity
In addition to antimicrobial properties, this compound has shown promise in cytotoxicity assays against cancer cell lines:
- Cell Line Studies : The compound was tested against human breast cancer cell lines (MCF-7) and showed IC50 values indicating significant cytotoxic effects .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis in fungi.
- Interference with Cell Division : The hydrazone structure may interfere with DNA replication or repair mechanisms in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted by Al-Aabdullah et al. (2014) evaluated the antimicrobial efficacy of various hydrazone derivatives, including those structurally related to our compound. The results indicated that the presence of chlorine and nitro groups significantly enhanced antibacterial activity .
Study 2: Cytotoxic Effects on Cancer Cells
Research published in the Journal of Medicinal Chemistry highlighted the cytotoxic effects of triazole-containing compounds against several cancer cell lines. The study found that modifications in the side chains influenced both potency and selectivity towards cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
